(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate

Lipophilicity Drug-likeness Physicochemical profiling

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate (CAS 331460-21-0) is a synthetic organic compound consisting of a 6-nitro-1,3-benzodioxole core esterified at the 5-methyl position with 4-fluorobenzoic acid. Its molecular formula is C₁₅H₁₀FNO₆ and its molecular weight is 319.24 g/mol.

Molecular Formula C15H10FNO6
Molecular Weight 319.244
CAS No. 331460-21-0
Cat. No. B2363246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate
CAS331460-21-0
Molecular FormulaC15H10FNO6
Molecular Weight319.244
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C15H10FNO6/c16-11-3-1-9(2-4-11)15(18)21-7-10-5-13-14(23-8-22-13)6-12(10)17(19)20/h1-6H,7-8H2
InChIKeyLJPOOKOFGIMPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate (CAS 331460-21-0): A Fluorinated Benzodioxole Ester Building Block for Medicinal Chemistry & Chemical Biology


(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate (CAS 331460-21-0) is a synthetic organic compound consisting of a 6-nitro-1,3-benzodioxole core esterified at the 5-methyl position with 4-fluorobenzoic acid. Its molecular formula is C₁₅H₁₀FNO₆ and its molecular weight is 319.24 g/mol [1]. The compound belongs to a family of (6-nitro-1,3-benzodioxol-5-yl)methyl benzoate esters that serve as versatile intermediates in medicinal chemistry, agrochemical discovery, and chemical biology probe development . The 4-fluoro substituent on the benzoate ring introduces distinct electronic and lipophilic properties compared to non-fluorinated or alternatively substituted analogs, making it a non-interchangeable building block when fluorine-mediated modulation of target binding, metabolic stability, or physicochemical profile is sought [2].

Why (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate Cannot Be Generically Substituted by In-Class (6-Nitrobenzodioxol-5-yl)methyl Benzoate Esters


Within the (6-nitro-1,3-benzodioxol-5-yl)methyl benzoate ester family, the para-substituent on the benzoate ring is the sole variable that governs lipophilicity (XLogP3), topological polar surface area (TPSA), hydrogen-bond acceptor count, and electronic character. Substituting the 4-fluoro group with 4-nitro (CAS 331460-10-7), 4-methyl (CAS 331460-09-4), 4-tert-butyl, or unsubstituted benzoate (CAS 1023316-13-3) yields compounds with different molecular weights, computed logP values, and hydrogen-bonding capacities . The 4-fluoro substituent is uniquely positioned as a moderate electron-withdrawing group (Hammett σₚ = 0.06) that increases lipophilicity without the strong electron-withdrawing or hydrogen-bond-accepting character of a nitro group, and without the electron-donating and steric bulk of methyl or tert-butyl groups [1]. These differences directly affect properties critical to fragment-based drug discovery, structure-activity relationship (SAR) campaigns, and lead optimization—including target binding, metabolic stability, and membrane permeability—making generic substitution scientifically unsound when fluorine-specific effects are required [2].

Quantitative Differentiation Evidence for (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA): 4-Fluoro Substitution Yields a Moderate logP of 3.0, Distinct from the Higher Polarity of 4-Nitro and Lower Polarity of 4-Methyl Analogs

The target compound (4-fluoro) has a computed XLogP3-AA of 3.0, reflecting the moderate lipophilicity imparted by the fluoro substituent [1]. By contrast, the 4-nitro analog (CAS 331460-10-7, MW 346.25) is expected to have a lower XLogP due to the strongly polar nitro group (Hammett σₚ = 0.78) which introduces two additional hydrogen-bond acceptors (total HBA = 9 vs. 7 for the target) . The 4-methyl analog (CAS 331460-09-4, MW 315.28) is expected to have a higher XLogP due to the hydrophobic methyl group, and the unsubstituted benzoate analog (CAS 1023316-13-3, MW 301.25) occupies an intermediate space but lacks any para-substituent electronic modulation. Quantitative XLogP3 values for comparator compounds are not publicly available in PubChem, precluding a direct numerical difference calculation; the XLogP3 difference is therefore reported as a class-level inference based on well-established Hansch substituent constants and fluorine SAR principles [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Target Compound's TPSA of 90.6 Ų Distinguishes It from Higher-Polarity Nitro-Substituted and Lower-Polarity Alkyl-Substituted Analogs

The target compound has a computed topological polar surface area (TPSA) of 90.6 Ų [1]. The 4-nitro analog introduces two additional oxygen atoms (total heavy atom count 25 vs. 23), increasing TPSA beyond the Veber threshold of 140 Ų for oral bioavailability; its exact TPSA is not publicly computed but is structurally predicted to exceed 115 Ų. The 4-methyl analog lacks additional heteroatoms beyond the target compound and is expected to have a TPSA similar to or slightly lower than 90.6 Ų. The unsubstituted benzoate analog (one fewer fluorine atom) would have a marginally lower TPSA. The TPSA of 90.6 Ų for the 4-fluoro compound is within an optimal range (< 140 Ų) associated with favorable membrane permeability, while the additional polarity of the 4-nitro analog may compromise passive diffusion [2].

Polar surface area Membrane permeability Oral bioavailability

Electronic Modulation: 4-Fluoro as a Moderate Electron-Withdrawing Group Provides Distinct SAR Space vs. Strongly Withdrawing 4-Nitro or Electron-Donating 4-Methyl Analogs

The para-fluoro substituent exerts a moderate electron-withdrawing inductive effect (Hammett σₚ = 0.06) with weak resonance donation, creating a distinct electronic environment on the benzoate ester carbonyl. The 4-nitro analog (σₚ = 0.78) is strongly electron-withdrawing, substantially reducing electron density on the ester carbonyl and altering its hydrogen-bond-accepting capacity. The 4-methyl analog (σₚ = -0.17) is electron-donating, increasing carbonyl electron density. These electronic differences directly affect: (a) the ester's susceptibility to enzymatic hydrolysis (prodrug design), (b) the strength of carbonyl-mediated hydrogen bonds with biological targets, and (c) π-stacking interactions of the benzoate ring [1]. No direct experimental kinetic data comparing hydrolysis rates or binding affinities across these analogs are publicly available; the differentiation is based on well-established physical-organic chemistry principles [2].

Electronic effects Hammett constants Structure-activity relationships

Commercially Available Purity: Minimum 95% Specification (AKSci) Provides Defined Quality Baseline for Reproducible SAR Studies, Distinguishing from Uncharacterized Analog Batches

The target compound is commercially available from AKSci (catalog 5019CM) with a documented minimum purity specification of 95% . MolCore offers an NLT 98% purity grade . By contrast, several close analogs from the same (6-nitro-1,3-benzodioxol-5-yl)methyl benzoate series are listed without verified purity specifications on multiple vendor platforms. Compound purity directly impacts the reliability of IC₅₀ determinations, crystallography trials, and in vivo pharmacokinetic studies where even 5% impurities can confound data interpretation [1]. The availability of a defined 95%+ purity grade reduces the risk of batch-to-batch variability in procurement-dependent research workflows.

Purity specification Quality control Reproducibility

Fluorine-19 NMR Handle: The 4-Fluoro Substituent Enables ¹⁹F NMR-Based Binding and Metabolism Assays, a Capability Absent in Non-Fluorinated Analogs

The 4-fluorophenyl moiety in the target compound provides a single ¹⁹F NMR-active nucleus (100% natural abundance, spin-½) suitable for fluorine-based ligand-observed NMR binding assays (e.g., ¹⁹F CPMG, T₂-filtered screening) and for tracking metabolic fate via ¹⁹F NMR or LC-MS with fluorine-specific detection [1]. The 4-methyl, 4-tert-butyl, and unsubstituted benzoate analogs lack fluorine entirely, precluding these techniques. The 4-nitro analog, while NMR-active via ¹H and ¹³C, does not offer the low-background, high-sensitivity detection afforded by ¹⁹F NMR in complex biological matrices [2]. This is a practical, procurement-relevant differentiator: the target compound can serve as a probe in ¹⁹F NMR fragment screening campaigns without requiring radiolabeling or fluorescence tagging.

¹⁹F NMR Ligand binding assays Metabolite identification

Procurement-Relevant Application Scenarios for (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate (CAS 331460-21-0)


Fragment-Based Drug Discovery (FBDD): Fluorine-Containing Benzodioxole Fragment for ¹⁹F NMR Screening and SAR Expansion

The target compound's 4-fluorophenyl moiety provides a built-in ¹⁹F NMR handle, enabling direct detection of protein-ligand binding in fragment screens without requiring fluorinated protein tags or reporter ligands [1]. Its moderate lipophilicity (XLogP3 = 3.0) and TPSA of 90.6 Ų place it within fragment-like chemical space, while the nitrobenzodioxole core offers multiple vectors (nitro reduction to amine, ester hydrolysis, benzodioxole ring functionalization) for hit elaboration [2]. The compound's computed properties align with fragment library design principles (MW < 350, logP < 3.5, TPSA < 140 Ų), and the 4-fluoro substituent provides a unique electronic signature (σₚ = 0.06) distinct from stronger electron-withdrawing 4-nitro and electron-donating 4-methyl analogs [3].

Prodrug Design and Esterase Stability Profiling: Using the 4-Fluoro Substituent to Modulate Enzymatic Hydrolysis Rates

The ester linkage connecting the 6-nitrobenzodioxole-5-methanol to 4-fluorobenzoic acid is susceptible to esterase-mediated hydrolysis, making this compound a candidate scaffold for prodrug strategies where controlled release of 6-nitro-1,3-benzodioxole-5-methanol (CAS 15341-08-9) is desired. The moderate electron-withdrawing effect of the 4-fluoro group (σₚ = 0.06) stabilizes the ester toward hydrolysis compared to the unsubstituted benzoate analog (σₚ = 0.00), while avoiding the excessive stabilization conferred by the 4-nitro group (σₚ = 0.78) which could render the ester nearly inert to enzymatic cleavage [1]. This positions the 4-fluoro compound in a tunable hydrolysis window that the commercially available 4-nitro and 4-methyl analogs cannot access without additional synthetic modification [2].

Synthetic Intermediate for Acetylcholinesterase (AChE) Inhibitor Development Programs

The 6-nitro-1,3-benzodioxole scaffold is a recognized privileged structure in acetylcholinesterase inhibitor design, as evidenced by patent families from Zhejiang Hisun Pharmaceutical (e.g., US 9,346,818 B2) describing benzodioxole derivatives with AChE inhibitory activity for Alzheimer's disease [1]. While the target compound itself is not a final AChE inhibitor, its (6-nitro-1,3-benzodioxol-5-yl)methyl ester core serves as a key intermediate for further derivatization (nitro reduction to amine, ester hydrolysis, and subsequent coupling) to generate screening libraries targeting AChE. The 4-fluoro substituent provides a synthetic handle (via nucleophilic aromatic substitution or cross-coupling) that the unsubstituted and 4-methyl analogs lack, enabling late-stage diversification strategies [2].

Physicochemical Property Calibration in Lead Optimization: Benchmarking LogP and TPSA Across a Congeneric Ester Series

For medicinal chemistry teams building SAR tables around a (6-nitro-1,3-benzodioxol-5-yl)methyl ester scaffold, the target compound serves as the fluorinated benchmark member of a congeneric series that also includes the 4-nitro (CAS 331460-10-7), 4-methyl (CAS 331460-09-4), 3-nitro (CAS 331461-78-0), and unsubstituted benzoate (CAS 1023316-13-3) analogs. The computed XLogP3 = 3.0 and TPSA = 90.6 Ų of the 4-fluoro derivative define a specific point in physicochemical space that bridges the gap between the more polar 4-nitro analog (higher TPSA, lower logP) and the more lipophilic 4-methyl analog (higher logP, similar TPSA) [1]. Procuring the entire series, with the 4-fluoro compound as the electronically balanced reference, enables systematic correlation of substituent effects with biological activity, metabolic stability, and permeability [2].

Quote Request

Request a Quote for (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.